molecular formula C16H36N2O B14286683 1-[(2-Aminoethyl)amino]tetradecan-1-OL CAS No. 114519-77-6

1-[(2-Aminoethyl)amino]tetradecan-1-OL

Cat. No.: B14286683
CAS No.: 114519-77-6
M. Wt: 272.47 g/mol
InChI Key: DQQGJSQTYTXCFT-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)amino]tetradecan-1-OL is a chemical compound that belongs to the class of fatty alcohols It is characterized by a long hydrocarbon chain with an aminoethylamino group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Aminoethyl)amino]tetradecan-1-OL can be synthesized through several methods. One common approach involves the reaction of tetradecan-1-ol with ethylenediamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the hydrogenation of myristic acid or its esters, followed by the introduction of the aminoethylamino group. The use of advanced equipment and precise control of reaction parameters are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Aminoethyl)amino]tetradecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aminoethylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce different amines or alcohols.

Scientific Research Applications

1-[(2-Aminoethyl)amino]tetradecan-1-OL has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of surfactants and other chemical compounds.

    Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Research explores its potential as a drug delivery agent and its effects on various biological targets.

    Industry: It is utilized in the production of cosmetics, detergents, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-Aminoethyl)amino]tetradecan-1-OL involves its interaction with specific molecular targets and pathways. The aminoethylamino group allows the compound to bind to various receptors and enzymes, influencing cellular processes. Its long hydrocarbon chain also contributes to its ability to integrate into cell membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

    Tetradecan-1-ol: A straight-chain fatty alcohol with similar properties but lacks the aminoethylamino group.

    Myristyl alcohol: Another fatty alcohol with a similar hydrocarbon chain length but different functional groups.

    Ethylenediamine: Contains the aminoethylamino group but lacks the long hydrocarbon chain.

Uniqueness: 1-[(2-Aminoethyl)amino]tetradecan-1-OL is unique due to its combination of a long hydrocarbon chain and an aminoethylamino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not fulfill.

Properties

CAS No.

114519-77-6

Molecular Formula

C16H36N2O

Molecular Weight

272.47 g/mol

IUPAC Name

1-(2-aminoethylamino)tetradecan-1-ol

InChI

InChI=1S/C16H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-15-14-17/h16,18-19H,2-15,17H2,1H3

InChI Key

DQQGJSQTYTXCFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(NCCN)O

Origin of Product

United States

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